N-Boc-1-fluoro-3-methyl-2-butylamine
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Overview
Description
N-Boc-1-fluoro-3-methyl-2-butylamine, also known as tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate, is a chemical compound with the molecular formula C10H20FNO2 and a molecular weight of 205.27 g/mol. This compound is a useful research chemical and is often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-1-fluoro-3-methyl-2-butylamine can be synthesized through a multi-step process. One common method involves the reaction of 1-fluoro-3-methyl-2-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-fluoro-3-methyl-2-butylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, often in dichloromethane (DCM) as the solvent.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine product.
Deprotection Reactions: The major product is 1-fluoro-3-methyl-2-butylamine after the removal of the Boc group.
Scientific Research Applications
N-Boc-1-fluoro-3-methyl-2-butylamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and organic synthesis.
Biology: It is used in the development of biologically active compounds and as a precursor in the synthesis of potential drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-1-fluoro-3-methyl-2-butylamine primarily involves its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to create molecules that may interact with specific molecular targets and pathways. For instance, it can be incorporated into drug molecules that modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1-fluoro-2-butylamine
- N-Boc-1-fluoro-3-butylamine
- N-Boc-1-fluoro-4-methyl-2-butylamine
Uniqueness
N-Boc-1-fluoro-3-methyl-2-butylamine is unique due to the presence of the fluorine atom and the Boc protecting group, which provide specific reactivity and stability characteristics. The fluorine atom can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of fluorinated compounds.
Properties
IUPAC Name |
tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZQMGKPXMKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CF)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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